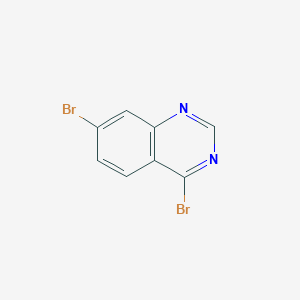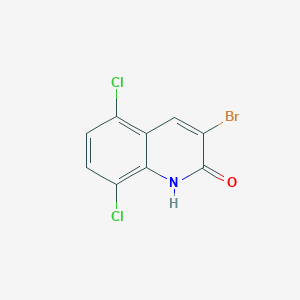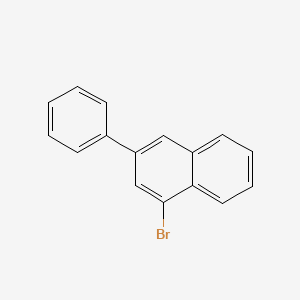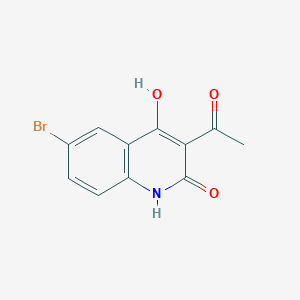
4,7-Dibromoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromoquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromoquinazoline typically involves the bromination of quinazoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The quinazoline ring can be oxidized or reduced to form different derivatives, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation can produce quinazoline N-oxides .
Scientific Research Applications
4,7-Dibromoquinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,7-Dibromoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways involved in cell proliferation and survival . The bromine atoms at the 4 and 7 positions may enhance the binding affinity of the compound to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
4,6,7-Substituted Quinazoline Derivatives: These compounds have substitutions at the 4, 6, and 7 positions and exhibit similar biological activities.
Quinazolinone Derivatives: These compounds contain a carbonyl group at the 4 position and are known for their diverse pharmacological activities.
Uniqueness of 4,7-Dibromoquinazoline: The presence of bromine atoms at the 4 and 7 positions makes this compound particularly reactive and versatile for further chemical modifications.
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,7-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H |
InChI Key |
QAMVODRUMSCWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)




![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)
